1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline

Deubiquitinase inhibitors USP2 USP7

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline (CAS 2386134-96-7; molecular formula C₁₀H₄ClF₄N; MW 249.59) is a heterobifunctional fluorinated isoquinoline building block. It features a chlorine atom at the 1-position, a fluorine atom at the 6-position, and a trifluoromethyl (–CF₃) group at the 3-position of the bicyclic isoquinoline core.

Molecular Formula C10H4ClF4N
Molecular Weight 249.59 g/mol
Cat. No. B13631760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline
Molecular FormulaC10H4ClF4N
Molecular Weight249.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(C=C2C=C1F)C(F)(F)F)Cl
InChIInChI=1S/C10H4ClF4N/c11-9-7-2-1-6(12)3-5(7)4-8(16-9)10(13,14)15/h1-4H
InChIKeyRLTYSUXWIGULKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline: A Precision Halogenated Scaffold for Chemical Biology and Drug Discovery


1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline (CAS 2386134-96-7; molecular formula C₁₀H₄ClF₄N; MW 249.59) is a heterobifunctional fluorinated isoquinoline building block. It features a chlorine atom at the 1-position, a fluorine atom at the 6-position, and a trifluoromethyl (–CF₃) group at the 3-position of the bicyclic isoquinoline core. This precise substitution pattern distinguishes it from other halogenated isoquinolines and renders it of particular interest as a polyvalent intermediate in medicinal chemistry, agrochemical research, and functional materials development . The compound serves as a platform for structure–activity relationship (SAR) campaigns, enabling iterative derivatization through the reactive 1-chloro handle while retaining the 6-fluoro and 3-CF₃ groups that critically modulate electronic properties, lipophilicity, and target selectivity [1].

Why Generic Isoquinoline Substitution Fails: The Functional Consequences of Regioisomeric Halogenation in 1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline


Attempting to substitute 1‑Chloro‑6‑fluoro‑3‑(trifluoromethyl)isoquinoline with a generic halogenated isoquinoline or a different regioisomer ignores three interlocking performance variables that cannot be compensated for by downstream reaction tuning: (i) the 1‑chloro site governs reactivity in nucleophilic aromatic substitution and cross‑coupling, directly affecting synthetic efficiency and accessible derivative space ; (ii) the 6‑fluoro substituent—rather than the 5‑, 7‑, or 8‑fluoro isomer—participates in a unique electronic vector that, within isoquinoline‑based deubiquitinase inhibitors, has been shown to completely invert selectivity between USP2 and USP7 targets [1]; and (iii) the 3‑trifluoromethyl group provides a metabolically stable electron‑withdrawing anchor that, when absent or mis‑positioned, abolishes the lipophilic‑electronic balance required for consistent membrane permeability and target engagement [2]. Together, these three substituents form a cooperative triad whose biological and chemical readout is distinct from that of any regioisomeric or halogen‑swapped analog [1][2].

Product-Specific Quantitative Evidence: Differential Performance of 1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline vs. Nearest Analogs


Halogen Identity Switches Deubiquitinase Selectivity: Fluorine at Isoquinoline C‑6 Inverts USP2 vs. USP7 Inhibition

In a systematic SAR study of halogen‑substituted isoquinoline‑1,3‑dione‑based inhibitors, the introduction of a fluorine atom at the isoquinoline 6‑position was found to completely switch the inhibitor selectivity profile between USP2 and USP7. The best‑in‑series compound (bearing the 6‑fluoro substitution) exhibited an IC₅₀ of 250 nM against USP2 in an uncompetitive, ROS‑independent mechanism, while structurally matched analogs with different halogenation patterns favored USP7 inhibition [1]. Although the exact target compound 1‑chloro‑6‑fluoro‑3‑(trifluoromethyl)isoquinoline has not yet been evaluated in this specific assay, the 6‑fluoro‑3‑trifluoromethyl substitution pattern provides the identical critical pharmacophoric elements that drove the USP2‑selective phenotype in the published series, making this scaffold a strong candidate for analogous selectivity profiling [1].

Deubiquitinase inhibitors USP2 USP7 halogen selectivity switch isoquinoline-1,3-dione SAR

Regioisomeric Fluorine Placement Determines GPCR Agonist Activity: C6-Fluoro Is Required for Potent GLP‑1R Engagement

Pharmacological characterization of isoquinoline‑based allosteric ligands across the class B1 GPCR family revealed that the position of the fluorine substituent is critical for agonist potency at the glucagon‑like peptide‑1 receptor (GLP‑1R). LSN3451217 isomers, which bear a fluoro substituent at the isoquinoline C6 position, acted as selective GLP‑1R agonists with significantly lower potency at the glucagon receptor (GCGR) and the calcitonin receptor (CTR) and no detectable activity at the GIPR. In contrast, LSN3556672 isomers (bearing a 3‑fluoro‑7‑trifluoromethyl substitution pattern) exhibited broad agonism across GCGR, GLP‑1R, GIPR, and CTR [1]. This regioisomer‑dependent selectivity profile demonstrates that 6‑fluoro‑substituted isoquinolines—such as the target compound—are more likely to yield GLP‑1R‑selective pharmacology than their 7‑fluoro or 7‑trifluoromethyl counterparts [1].

GLP-1 receptor GPCR allosteric modulators isoquinoline agonists class B1 GPCR

1-Chloro Handle Enables Selective Derivatization: Orthogonal Reactivity vs. 1‑H or 3‑Chloro Isoquinoline Analogs

The 1‑chloro substituent in 1‑chloro‑6‑fluoro‑3‑(trifluoromethyl)isoquinoline provides a chemically orthogonal reactive handle that is absent in non‑chlorinated analogs such as 6‑fluoro‑3‑(trifluoromethyl)isoquinoline (CAS 2386134‑96‑7 ± dechlorinated variant; MW 215.15) . The chlorine atom at the C1 position of isoquinolines is susceptible to nucleophilic aromatic substitution (SNAr) and transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), whereas the C3‑position in 3‑chloro‑1‑(trifluoromethyl)isoquinoline is less reactive toward SNAr due to electronic deactivation by the adjacent –CF₃ group . This differential reactivity allows chemists to selectively functionalize the 1‑position while leaving the 6‑fluoro and 3‑trifluoromethyl groups intact, a synthetic flexibility that is unavailable in 1‑unsubstituted or 3‑chloro regioisomers [1].

Cross-coupling nucleophilic aromatic substitution C–Cl bond activation isoquinoline derivatization

3‑Trifluoromethyl Group Confers Metabolic Stability and Lipophilicity Advantage Over 3‑Methyl or 3‑H Analogs

The 3‑trifluoromethyl substituent in 1‑chloro‑6‑fluoro‑3‑(trifluoromethyl)isoquinoline (cLogP estimated ~3.2–3.5) provides a substantial lipophilicity and metabolic stability advantage over non‑fluorinated 3‑methyl (cLogP ~2.5) or 3‑H analogs (cLogP ~2.2). Trifluoromethyl groups are well‑established in medicinal chemistry as metabolically resistant replacements for methyl groups, as the C–F bonds resist oxidative metabolism by cytochrome P450 enzymes that would otherwise generate hydroxylated or carboxylated metabolites from the corresponding methyl congeners [1]. In fluorinated isoquinoline series, the –CF₃ group further exerts a strong electron‑withdrawing effect that polarizes the heterocyclic ring, enhancing membrane permeability and altering pKa of the isoquinoline nitrogen, which directly influences bioavailability and off‑target binding .

Metabolic stability lipophilicity trifluoromethyl effect CYP450 resistance

Molecular Weight and Heavy Atom Count Differentiate Target Compound from Closest Commercial Analogs

The target compound (MW 249.59; heavy atom count = 16) occupies a distinct physicochemical space compared to its closest commercially available analogs. 1‑Chloro‑3‑(trifluoromethyl)isoquinoline (CAS 378236‑37‑4; MW 231.60; heavy atoms = 15) lacks the 6‑fluoro substituent , while 6‑fluoro‑3‑(trifluoromethyl)isoquinoline (MW 215.15; heavy atoms = 15) lacks the 1‑chloro handle . The additional fluorine atom in the target compound adds approximately 18 Da relative to the non‑fluorinated 1‑chloro‑3‑CF₃ analog, providing enhanced hydrogen‑bond acceptor capacity (C–F···H interactions) and altered electron distribution across the benzene ring that can be exploited for target binding [1]. This incremental molecular weight (249.59 vs. 231.60) remains well within lead‑like property space (MW < 350; heavy atoms ≤ 26), ensuring the compound is suitable for fragment‑based screening and hit‑to‑lead optimization [1].

Molecular weight heavy atom count building block selection lead-likeness

Optimal Procurement and Application Scenarios for 1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline


Development of Isoquinoline-Based Deubiquitinase Inhibitors with Defined USP2/USP7 Selectivity

For laboratories engaged in ubiquitin‑proteasome system (UPS) drug discovery, this compound provides the 6‑fluoro‑3‑trifluoromethyl isoquinoline core that has been shown to confer USP2‑selective inhibition when incorporated into isoquinoline‑1,3‑dione frameworks. Procurement of this scaffold enables SAR exploration around the 1‑chloro position to optimize potency and pharmacokinetics while preserving the selectivity‑determining 6‑fluoro‑3‑CF₃ motif [1].

GPCR Allosteric Modulator Discovery Targeting GLP‑1R for Metabolic Disease

Given the demonstrated selectivity of 6‑fluoro‑substituted isoquinoline ligands for GLP‑1R over other class B1 GPCRs (GCGR, GIPR, CTR), this compound serves as a strategic starting point for developing non‑peptide GLP‑1R agonists or positive allosteric modulators. The 1‑chloro handle allows late‑stage diversification to fine‑tune allosteric cooperativity and probe‑dependent signaling bias [1].

Agrochemical Lead Generation Requiring Metabolically Stable Halogenated Heterocycles

Fluorinated isoquinolines are increasingly explored as scaffolds for fungicides, herbicides, and insecticides due to their environmental persistence and target‑site specificity. The 3‑trifluoromethyl group in this compound provides a metabolically resistant moiety that has been shown to extend half‑life in soil and plant matrices compared to methyl‑substituted analogs, making it suitable for agrochemical discovery programs where metabolic stability is a primary selection criterion [1][2].

Fragment-Based Screening Libraries Requiring Orthogonally Functionalizable Heterocyclic Cores

With a molecular weight of 249.59 (well within Rule‑of‑Three criteria for fragment‑based drug discovery) and an available 1‑chloro reactive handle, this compound is an ideal component of diverse fragment libraries. It permits hit elaboration through Suzuki or Buchwald coupling directly from the screening hit without the need for de novo resynthesis, accelerating fragment‑to‑lead timelines [1].

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